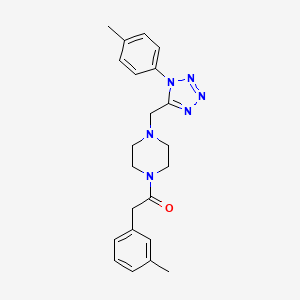![molecular formula C19H16ClNO4 B2755350 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(2-chlorophenyl)acetamide CAS No. 1448053-73-3](/img/structure/B2755350.png)
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(2-chlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many bioactive compounds. It also contains a 2-chlorophenyl group and an acetamide group. The presence of these functional groups could suggest potential biological activity, but without specific studies, it’s hard to say for certain .
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of the benzo[d][1,3]dioxol-5-yl group with the 2-chlorophenyl group, possibly through a palladium-catalyzed cross-coupling reaction. The acetamide group could then be introduced through an acylation reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. The presence of the benzo[d][1,3]dioxol-5-yl group suggests that the compound may have aromatic properties, which could influence its reactivity and stability .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the functional groups present. The benzo[d][1,3]dioxol-5-yl group could potentially undergo electrophilic aromatic substitution reactions, while the acetamide group could undergo hydrolysis to form an amine and a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the acetamide group could increase the compound’s solubility in water, while the aromatic groups could increase its stability .科学的研究の応用
Photovoltaic Efficiency and Ligand-Protein Interactions
The study by Mary et al. (2020) synthesized compounds with similar structures to N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(2-chlorophenyl)acetamide and investigated their vibrational spectra, electronic properties, and potential as photosensitizers in dye-sensitized solar cells (DSSCs). The research showed that these compounds exhibit good light harvesting efficiency (LHE) and favorable energy for electron injection, making them viable for photovoltaic applications. Additionally, molecular docking studies were performed to understand the binding interactions of these ligands with Cyclooxygenase 1 (COX1), indicating potential for biological interactions (Mary et al., 2020).
Synthesis and Chemical Properties
Wang et al. (2011) focused on the synthesis of new derivatives of N-substituted phenoxy acetamide, exploring the effects of solvent polarity on the chlorination process. This research provides insight into the chemical properties and synthesis methods for compounds structurally related to this compound, highlighting the importance of solvent selection in the synthesis process (Wang et al., 2011).
Structural Analysis and Heterocyclic Formation
Lazareva et al. (2017) described the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leading to the formation of silaheterocyclic compounds. This study provides insights into the structural versatility and reactivity of acetamide derivatives, offering potential pathways for the synthesis of novel heterocyclic compounds with diverse applications (Lazareva et al., 2017).
Antitumor Activity
Research by Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives and screened them for potential antitumor activity. The structure-activity relationship studies indicated that some of these compounds showed considerable anticancer activity against various cancer cell lines. This highlights the potential of structurally related compounds, such as this compound, in medicinal chemistry and oncology research (Yurttaş et al., 2015).
Pesticide Development
Olszewska et al. (2009) characterized new derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide through X-ray powder diffraction, suggesting their potential use as pesticides. This study underlines the importance of structural analysis in the development of new compounds for agricultural applications (Olszewska et al., 2009).
将来の方向性
特性
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2-(2-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO4/c20-16-6-2-1-5-14(16)11-19(22)21-9-3-4-10-23-15-7-8-17-18(12-15)25-13-24-17/h1-2,5-8,12H,9-11,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDQTANPKPIPQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 2-(5-(4-methoxy-2-nitrophenyl)furan-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2755267.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2755270.png)
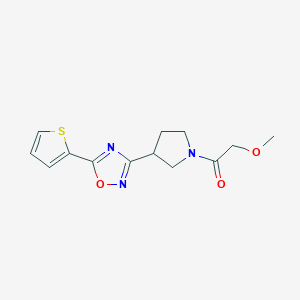
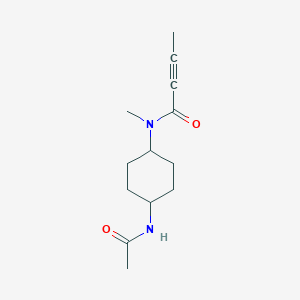
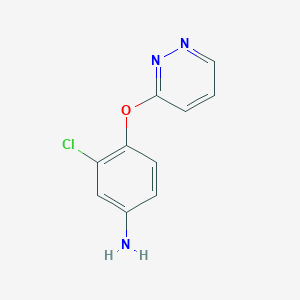

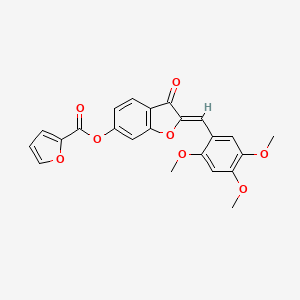
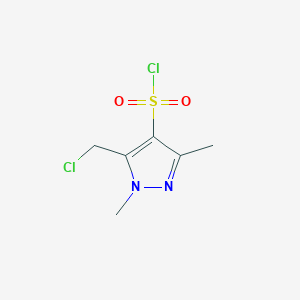
![4-[(1R)-1-hydroxyethyl]phenol](/img/structure/B2755281.png)
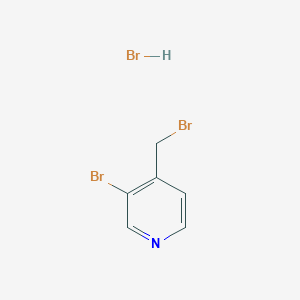
![tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate](/img/structure/B2755286.png)
![N-[(2S)-2-(4-Fluorophenyl)-2-hydroxyethyl]-N-[(3-methyloxetan-3-yl)methyl]prop-2-enamide](/img/structure/B2755287.png)
